molecular formula C11H22ClN3O2 B2851788 Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride CAS No. 1258639-71-2

Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride

Cat. No.: B2851788
CAS No.: 1258639-71-2
M. Wt: 263.77
InChI Key: HIRSVXRULPSOKB-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClN3O2 and a molecular weight of 263.76 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the desired purity standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities and protein interactions.

  • Industry: The compound is used in the manufacturing of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which tert-butyl 3-carbamimidoylpiperidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • Piperidine

  • N-ethylpiperidine

  • 4-phenylpiperidine

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Properties

IUPAC Name

tert-butyl 3-carbamimidoylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRSVXRULPSOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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